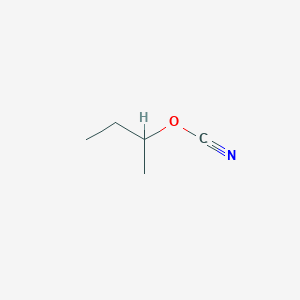
Sec-butyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl cyanate is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Materials Science
- Polymer Production
- Microencapsulation
Pharmaceutical Applications
- Drug Development
- Synthesis of Active Pharmaceutical Ingredients (APIs)
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that exposure to isocyanates can lead to respiratory issues and skin irritation. Therefore, safety protocols must be adhered to during handling and application .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Production | Used in making polyurethanes and polyisocyanates | Enhanced mechanical properties and thermal stability |
| Microencapsulation | Forms polymeric microcapsules for controlled release | Improved delivery systems for pharmaceuticals |
| Drug Development | Modifies drug delivery systems | Increased efficacy and targeted delivery |
| Synthesis of APIs | Participates in nucleophilic substitutions | Enables complex organic molecule synthesis |
Case Studies
- Microencapsulation Study : A study published in MDPI explored using this compound to create microcapsules for agrochemical applications. The results indicated improved stability and controlled release profiles compared to traditional methods .
- Pharmaceutical Application : Research demonstrated that modifying a specific API with this compound resulted in enhanced solubility and bioavailability when tested in vitro, highlighting its potential as a valuable tool in drug formulation .
Propriétés
Numéro CAS |
1873-13-8 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
butan-2-yl cyanate |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |
Clé InChI |
DYGSSPHDQVPDJP-UHFFFAOYSA-N |
SMILES |
CCC(C)OC#N |
SMILES canonique |
CCC(C)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















